molecular formula C12H7IN2 B1598344 5-Iodo-1,10-phenanthroline CAS No. 630067-12-8

5-Iodo-1,10-phenanthroline

Cat. No.: B1598344
CAS No.: 630067-12-8
M. Wt: 306.1 g/mol
InChI Key: XJRFZOAXAPEOGO-UHFFFAOYSA-N
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Description

5-Iodo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a classical ligand in coordination chemistry. This compound is characterized by the presence of an iodine atom at the 5th position of the phenanthroline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,10-phenanthroline typically involves the iodination of 1,10-phenanthroline. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Iodo-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, the compound can intercalate into DNA, disrupting its structure and function . Additionally, it can inhibit metalloenzymes by binding to their active sites .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-1,10-phenanthroline is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific applications in cross-coupling reactions and as a precursor for further functionalization. The iodine atom also influences the electronic properties of the compound, making it distinct from other halogenated derivatives .

Properties

IUPAC Name

5-iodo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRFZOAXAPEOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392544
Record name 5-iodo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630067-12-8
Record name 5-iodo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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